molecular formula C10HF7O B1299814 1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol CAS No. 727-49-1

1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol

Cat. No.: B1299814
CAS No.: 727-49-1
M. Wt: 270.1 g/mol
InChI Key: RWEQEWKAJFTONV-UHFFFAOYSA-N
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Description

Contextual Significance of Perfluorinated Naphthols in Contemporary Organic Chemistry

Perfluorinated naphthols, including 1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol, are of significant interest due to the unique properties conferred by the high degree of fluorination. The strong carbon-fluorine bond, the high electronegativity of fluorine, and the electron-withdrawing nature of the perfluorinated aromatic ring lead to enhanced thermal and chemical stability, increased acidity of the hydroxyl group compared to non-fluorinated counterparts, and altered reactivity patterns. These characteristics make them valuable intermediates in the synthesis of novel organic materials, liquid crystals, and biologically active molecules. The study of their synthesis and reactivity contributes to the broader understanding of the principles of organofluorine chemistry.

Interdisciplinary Relevance of this compound Studies

The investigation of this compound extends beyond the confines of traditional organic synthesis. In materials science, the unique electronic and photophysical properties of highly fluorinated aromatics are being explored for the development of advanced functional materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of fluorine can tune the energy levels of molecular orbitals, influencing charge transport and device performance. In medicinal chemistry, the incorporation of fluorinated fragments is a well-established strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. While specific studies on the biological activity of this compound are not widely reported, its structural motif makes it a potential scaffold for the design of new therapeutic agents.

Fundamental Research Questions Pertaining to Heptafluoronaphthalen-2-ol Systems

The study of this compound and related systems is driven by several fundamental research questions. Key among these are the development of efficient and selective synthetic routes to access these highly functionalized molecules. Understanding the regioselectivity of further chemical transformations on the heptafluoronaphthol core is another critical area of investigation. Researchers are also keen to elucidate the impact of the extensive fluorination on the non-covalent interactions of the molecule, such as hydrogen bonding and π-stacking, which are crucial for supramolecular chemistry and materials design. Furthermore, computational studies aimed at predicting the electronic structure, reactivity, and spectroscopic properties of these compounds are essential for guiding experimental work and deepening the understanding of their behavior at a molecular level.

Detailed Research Findings

While comprehensive, publicly available research data specifically for this compound is limited, we can compile its known properties and compare them with related compounds to highlight the effects of fluorination.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 727-49-1 chemnet.com
Molecular Formula C₁₀HF₇O chemnet.com
Molecular Weight 270.10 g/mol chemnet.com
Density 1.783 g/cm³ chemnet.com
Boiling Point 275.4 °C at 760 mmHg chemnet.com
Refractive Index 1.518 chemnet.com

Table 2: Comparison of Related Naphthalene (B1677914) Derivatives

Compound NameMolecular FormulaKey Differences
This compoundC₁₀HF₇OSeven fluorine atoms, one hydroxyl group.
2,3,4,5,6,7,8-Heptafluoronaphthalen-1-olC₁₀HF₇OIsomer with hydroxyl group at position 1. nih.gov
1,3,4,5,6,7,8-Heptafluoronaphthalen-2-amineC₁₀H₂F₇NAmine group instead of hydroxyl group. molbase.com
Octafluoronaphthalene (B166452)C₁₀F₈Fully fluorinated naphthalene core.

This table is for illustrative purposes to highlight structural similarities and differences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,4,5,6,7,8-heptafluoronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10HF7O/c11-3-1-2(4(12)8(16)7(3)15)6(14)10(18)9(17)5(1)13/h18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEQEWKAJFTONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1F)O)F)F)C(=C(C(=C2F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10HF7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369295
Record name Heptafluoro-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727-49-1
Record name Heptafluoro-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reactivity Patterns and Mechanistic Pathways of 1,3,4,5,6,7,8 Heptafluoronaphthalen 2 Ol

Acid-Base Chemistry and Proton Transfer Phenomena

The acid-base properties of 1,3,4,5,6,7,8-heptafluoronaphthalen-2-ol (HFN), particularly its interaction with bases, are central to its reactivity. The electron-withdrawing nature of the seven fluorine atoms significantly increases the acidity of the hydroxyl proton compared to its non-fluorinated analog, 2-naphthol. This enhanced acidity facilitates proton transfer, even to weak bases.

Studies on the interaction between HFN and aliphatic amines, such as diethylamine (B46881) and triethylamine, have been conducted in both the gaseous phase and in inert hydrocarbon solvents to understand the proton transfer mechanism. fu-berlin.de In solution, the formation of complexes is observed, and the equilibrium between a molecular complex with a hydrogen bond (OH···N) and an ion pair (O⁻···HN⁺) is sensitive to the surrounding environment. fu-berlin.de

The structure of adducts formed between HFN and aliphatic amines has been characterized primarily through spectroscopic methods. fu-berlin.de The distinction between the molecular hydrogen-bonded complex and the ion pair formed after proton transfer is evident in their fluorescence spectra.

Molecular Complex: In an inert solvent, the molecular complex exhibits a characteristic fluorescence band. For instance, with diethylamine in solution, this band is observed at approximately 26,200 cm⁻¹. fu-berlin.de In the gaseous phase, where only the molecular form exists, the fluorescence band for the complex with diethylamine is at 26,100 cm⁻¹, and with triethylamine, it is at 26,000 cm⁻¹. fu-berlin.de

Ionic Adduct (Ion Pair): Following proton transfer in solution, the resulting HFN anion within the ion complex displays a distinct, wide, and structureless fluorescence band at a significantly different wavelength. fu-berlin.de This spectral shift is a clear indicator of the formation of an ion pair. fu-berlin.de The absence of this band in the gas phase experiments confirms the lack of ion pair formation without a solvating medium. fu-berlin.de

These spectroscopic findings demonstrate that while the intrinsic interaction between HFN and aliphatic amines leads to a hydrogen-bonded molecular adduct, the complete transfer of a proton to form an ionic adduct is highly dependent on stabilization by the surrounding solvent molecules. fu-berlin.de

Table 1: Fluorescence Maxima (νmax) for HFN-Amine Complexes

AminePhase/SolventComplex TypeFluorescence νmax (cm-1)Reference
DiethylamineSolution (Hydrocarbon)Molecular26,200 fu-berlin.de
TriethylamineSolution (Hydrocarbon)Molecular26,300 fu-berlin.de
DiethylamineGaseous PhaseMolecular26,100 fu-berlin.de
TriethylamineGaseous PhaseMolecular26,000 fu-berlin.de
Aliphatic AmineSolution (Hydrocarbon)Ionic PairWide, Structureless Band fu-berlin.de
Aliphatic AmineGaseous PhaseIonic PairNot Observed fu-berlin.de

Reactivity Towards Electrophilic and Nucleophilic Reagents

The reactivity of the heptafluoronaphthol scaffold is dictated by the interplay between the electron-rich hydroxyl group, which activates the ring towards electrophilic attack, and the seven strongly electron-withdrawing fluorine atoms, which deactivate the ring and make it susceptible to nucleophilic attack.

Lewis acids can significantly alter the reactivity of fluorinated aromatic alcohols. By coordinating to the hydroxyl oxygen or a fluorine atom, a Lewis acid can enhance the electrophilicity of the aromatic ring or facilitate C-F bond activation. nih.govresearchgate.net While specific studies on this compound are limited, the principles of Lewis acid catalysis can be inferred from related systems. For instance, the coordination of a chiral Lewis acid to a hydroxychalcone (B7798386) has been shown to dramatically lower the energy of its triplet state, enabling catalytic enantioselective reactions that are otherwise unattainable. nih.gov

In the context of polyfluorinated compounds, Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) are known to promote the cleavage of C-F bonds, particularly in tertiary aliphatic fluorides, allowing for subsequent functionalization with various nucleophiles. researchgate.net This suggests a potential pathway for the transformation of heptafluoronaphthol, where a Lewis acid could activate a C-F bond, leading to substitution or rearrangement reactions that would not proceed under neutral or basic conditions.

The highly fluorinated naphthalene (B1677914) ring is a target for nucleophilic aromatic substitution (SₙAr), where a fluorine atom is displaced by a nucleophile. nih.gov The presence of the hydroxyl group directs the position of such attacks. Conversely, the hydroxyl group also activates the ring, particularly the positions ortho and para to it, for electrophilic aromatic substitution, although this is significantly hampered by the deactivating effect of the fluorine atoms. rsc.org

Research on related polyfluorinated naphthalene systems has demonstrated that reactions can lead to complex functionalization and even ring transformations. For example, the hydrolysis of 1,3,4,5,6,7,8-heptafluoro-2-naphthylidenerhodanine, a derivative of HFN, results in the formation of ring-fused thiophenes, indicating that reactions at the C2 position can initiate cyclization and rearrangement of the aromatic core. scilit.com The development of transition-metal-free coupling methods allows for the chemoselective reaction of polyfluorinated arenes with masked aryl nucleophiles, a strategy that could be applied to the functionalization of the heptafluoronaphthol ring system. nih.gov

Environmental Transformation Mechanisms of Fluorinated Aromatic Alcohols

Fluorinated aromatic alcohols belong to the broader class of per- and polyfluoroalkyl substances (PFAS), which are recognized for their environmental persistence. nih.gov The exceptional strength of the carbon-fluorine (C-F) bond makes these compounds highly resistant to both biological and chemical degradation. nih.govmdpi.com

The environmental transformation of polyfluorinated substances like HFN is expected to be slow. While fully fluorinated (perfluorinated) compounds are extremely recalcitrant, polyfluorinated compounds, which contain C-H bonds, can be more susceptible to transformation. mdpi.comitrcweb.org HFN contains both a hydroxyl group and one C-H bond on the aromatic ring, which could serve as sites for initial biotic or abiotic attack. However, the high degree of fluorination is expected to confer significant stability.

Potential transformation pathways in the environment include:

Biotransformation: Microbial degradation of PFAS is challenging for microorganisms. nih.gov While some microbes can transform certain polyfluorinated precursors, the pathways are often slow and result in the formation of other persistent perfluoroalkyl acids (PFAAs). itrcweb.org

Abiotic Transformation: Abiotic processes such as photolysis, hydrolysis, or reaction with atmospheric radicals could contribute to the transformation of HFN. However, the stability of the fluorinated aromatic ring suggests a long environmental half-life.

Ultimately, due to the chemical stability imparted by the numerous C-F bonds, this compound is expected to persist in the environment, with any transformation processes occurring at very slow rates. nih.govmdpi.com

Biodegradation Pathways of Per- and Polyfluoroalkyl Substances

The biodegradation of per- and polyfluoroalkyl substances (PFAS) is notoriously challenging due to the exceptional strength of the carbon-fluorine (C-F) bond. chemrxiv.org Consequently, microbial degradation of heavily fluorinated compounds is a rare phenomenon. researchgate.net Research into the enzymatic cleavage of these bonds is ongoing, with a focus on identifying microorganisms and enzymes capable of initiating defluorination.

While no studies have specifically investigated the biodegradation of this compound, insights can be drawn from research on other PFAS and the non-fluorinated parent compound, naphthalene. The microbial degradation of naphthalene is well-documented and typically proceeds through the action of dioxygenase enzymes, which introduce hydroxyl groups to the aromatic rings, leading to ring cleavage and eventual mineralization. acs.orgrsc.org For fluorinated aromatic compounds, a similar initial attack on the aromatic ring is a plausible starting point for biodegradation. mdpi.com

Microbial defluorination can occur through various enzymatic mechanisms, including hydrolytic, oxidative, and reductive pathways. mdpi.com Fluoroacetate dehalogenases are one of the most studied classes of enzymes capable of cleaving C-F bonds in aliphatic compounds. nih.govnih.gov For aromatic compounds, the initial metabolic activation often occurs at non-fluorinated sites or functional groups, which can render the C-F bonds more susceptible to cleavage. mdpi.com

In the context of this compound, the hydroxyl group represents a potential site for initial enzymatic attack. For instance, phenol (B47542) hydroxylases can introduce a second hydroxyl group to form fluorinated catechols, which can then undergo ring cleavage. researchgate.net The presence of multiple fluorine atoms on the naphthalene core, however, is expected to significantly hinder enzymatic activity due to steric hindrance and the high activation energy required for C-F bond cleavage.

Anaerobic degradation of some fluorinated aromatic compounds has been observed, particularly under denitrifying conditions. researchgate.netnih.gov For example, certain strains of Pseudomonas can utilize 2-fluorobenzoate (B1215865) and 4-fluorobenzoate (B1226621) as growth substrates, achieving stoichiometric release of fluoride (B91410). nih.gov However, fluorophenols have shown to be recalcitrant under various anaerobic conditions. nih.gov

Enzyme/Microorganism ClassPotential Role in Degradation of Fluorinated AromaticsExample Substrates from Literature
DioxygenasesInitiate degradation by hydroxylating the aromatic ring, leading to ring cleavage.Naphthalene, Phenanthrene acs.orgnih.gov
Phenol HydroxylasesIntroduce additional hydroxyl groups to fluorinated phenols, forming fluorocatechols.Fluorophenols researchgate.net
Fluoroacetate DehalogenasesCatalyze the hydrolytic cleavage of the C-F bond in fluoroacetate. While specific to aliphatic compounds, they represent a key class of defluorinating enzymes.Fluoroacetate nih.govnih.gov
Pseudomonas sp.Capable of degrading fluorobenzoates under denitrifying conditions.2-Fluorobenzoate, 4-Fluorobenzoate nih.gov

Atmospheric and Aqueous Degradation Processes

The environmental degradation of this compound in atmospheric and aqueous environments is likely to be influenced by processes such as photolysis, hydrolysis, and reaction with oxidative species.

Aqueous Degradation:

In aqueous environments, hydrolysis and photolysis are key abiotic degradation pathways. Studies on trifluoromethylphenols (TFMPs) have shown that they can undergo spontaneous hydrolysis to form corresponding hydroxybenzoic acids and release fluoride ions. chemrxiv.orgnih.gov This process is pH-dependent, with higher rates observed at higher pH. nih.gov The mechanism is thought to proceed via a quinone methide intermediate for compounds like 4-TFMP. nih.gov Given the phenolic structure of this compound, a similar pH-dependent hydrolysis, although likely slow, could be a potential degradation route.

Photodegradation is another significant process for aromatic compounds in water. nih.gov The degradation of polycyclic aromatic hydrocarbons (PAHs) can be initiated by UV radiation, leading to the formation of various oxidation products. nih.gov For fluorinated phenols, photolysis rates are also pH-dependent and can be influenced by the presence of other substances in the water that can generate reactive species like hydroxyl radicals (•OH). acs.org Advanced oxidation processes, such as the use of UV in combination with hydrogen peroxide (UV/H₂O₂) or photocatalysts like TiO₂, have been shown to effectively degrade PAHs in water. acs.orgnih.govresearchgate.net Ozonolysis is another chemical oxidation process capable of transforming PAHs in aqueous solutions. nih.govresearchgate.net It is plausible that this compound would be susceptible to these advanced oxidation processes.

Atmospheric Degradation:

In the atmosphere, the degradation of volatile and semi-volatile organic compounds is primarily initiated by reaction with hydroxyl radicals (•OH). acs.org Research on the atmospheric degradation of fluorotelomer alcohols (FTOHs) indicates that their oxidation is initiated by reaction with OH radicals, leading to the formation of perfluorinated carboxylic acids (PFCAs). acs.org By analogy, the atmospheric fate of this compound would likely involve reaction with OH radicals, attacking either the hydroxyl group or the aromatic ring system. The high degree of fluorination would likely make the aromatic ring less susceptible to electrophilic attack by OH radicals, suggesting that reaction at the hydroxyl group or photolysis may be more significant pathways.

ProcessEnvironmentDescriptionRelevance to this compound
HydrolysisAqueousSpontaneous reaction with water, often pH-dependent, leading to the cleavage of bonds and potential defluorination. chemrxiv.orgnih.govThe phenolic hydroxyl group may facilitate hydrolysis, potentially leading to defluorination, though likely a slow process.
PhotolysisAqueous & AtmosphericDegradation initiated by the absorption of light energy (UV radiation). nih.govacs.orgThe aromatic naphthalene core suggests susceptibility to direct photolysis in sunlit surface waters and the atmosphere.
Reaction with •OHAqueous & AtmosphericOxidation by hydroxyl radicals, a primary degradation pathway for many organic compounds. acs.orgLikely the main atmospheric degradation pathway, initiating a cascade of oxidation reactions. Also relevant in aqueous systems under certain conditions.
OzonolysisAqueousOxidation by ozone, which can break down aromatic rings. nih.govresearchgate.netA potential degradation pathway in water treatment processes or environments with significant ozone concentrations.

Computational and Theoretical Investigations of 1,3,4,5,6,7,8 Heptafluoronaphthalen 2 Ol

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are essential for elucidating the arrangement of electrons and orbitals that dictate the chemical nature of a molecule.

While specific DFT studies on 1,3,4,5,6,7,8-heptafluoronaphthalen-2-ol are not extensively documented in public literature, the principles can be reliably inferred from calculations on related fluorinated aromatic compounds. scirp.orgaustinpublishinggroup.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, are employed to optimize the molecular geometry and compute its electronic properties.

The Frontier Molecular Orbitals (FMOs) —the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity. austinpublishinggroup.com For this heptafluoronaphthol, the HOMO is expected to have significant contributions from the oxygen lone pairs of the hydroxyl group and the π-system of the naphthalene (B1677914) core. The LUMO, conversely, would be a π* orbital distributed across the electron-deficient aromatic rings, made so by the seven strongly electron-withdrawing fluorine atoms.

The electron density distribution , visualized through molecular electrostatic potential (MEP) maps, would show a region of high electron density (negative potential, typically colored red) around the hydroxyl oxygen, identifying it as a primary site for electrophilic attack and hydrogen bond donation. mdpi.comnih.gov Conversely, the fluorinated naphthalene rings would exhibit a significantly positive electrostatic potential (electron-poor, colored blue), making them susceptible to nucleophilic attack. scirp.org The single C-H bond would represent a small, localized area of moderately positive potential.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

OrbitalExpected Primary LocalizationEnergy LevelRole in Reactivity
HOMOHydroxyl Oxygen, Aromatic π-systemRelatively Low (due to F atoms)Nucleophilic character, site of oxidation
LUMOAromatic π*-systemVery Low (due to F atoms)Electrophilic character, site of nucleophilic attack

The aromaticity of the naphthalene core is significantly modulated by the presence of seven fluorine substituents. The effect of fluorination on aromaticity is complex; different computational methods can sometimes yield conflicting interpretations.

Studies using the gauge-including magnetically induced current (GIMIC) method on various polycyclic aromatic hydrocarbons (PAHs) have shown that fluorination tends to weaken the diatropic ring currents that are characteristic of aromaticity. In contrast, methods based on Nucleus-Independent Chemical Shift (NICS), a magnetic criterion for aromaticity, can sometimes suggest that fluorination enhances aromatic character. nih.gov However, more advanced analyses indicate that the NICS values can be influenced by local paratropic currents induced by the fluorine atoms themselves, which are not directly related to the cyclic delocalization of the π-electrons. nih.gov

Therefore, for this compound, it is predicted that the extensive fluorine substitution substantially reduces the π-electron delocalization and thus weakens the aromatic character of both naphthalene rings compared to the parent naphthol molecule.

Computational Studies of Intermolecular Interactions

The highly polarized nature of this compound governs its intermolecular interactions, which extend beyond classical hydrogen bonding.

Specifically, interactions of the type C–H···F–C are expected to play a role in the solid-state packing and solution-state structuring of this molecule. researchgate.net Although considered weak, these interactions are directional and can collectively contribute to the stability of molecular assemblies. Theoretical models predict that C–H bonds participating in such interactions may experience a slight contraction and a blue shift in their stretching frequency. researchgate.net The geometry of these bonds is crucial, with typical H···F distances falling in the range of 2.7 to 3.1 Å. researchgate.net

The concept of σ-holes and π-holes is critical for understanding the intermolecular interactions of highly fluorinated aromatic compounds. nih.govresearchgate.net A σ-hole is a region of positive electrostatic potential located on an atom along the extension of a covalent bond, while a π-hole is a positive region located above and below a planar π-system. nih.govnih.govresearchgate.net

π-Hole Interactions : The seven electron-withdrawing fluorine atoms pull electron density away from the naphthalene π-system. This creates a significant depletion of electron density above and below the faces of the aromatic rings, resulting in a strong, positive π-hole. researchgate.net This electron-deficient region can engage in attractive, noncovalent interactions with electron-rich species such as anions, lone pairs, or the π-systems of other molecules. nih.gov

σ-Hole Interactions : While fluorine itself is highly electronegative, when covalently bonded, the electron density is not distributed isotropically. A region of lower electron density, or a σ-hole, can exist on the fluorine atom along the extension of the C-F bond. mdpi.com These σ-holes, though weaker than those on heavier halogens, can participate in directional interactions with nucleophiles, acting as halogen bond donors.

Table 2: Summary of Key Intermolecular Interactions

Interaction TypeDonorAcceptorRelative Strength
Classical Hydrogen Bond-OH groupLone pair (e.g., O, N)Strong
Non-classical Hydrogen BondAromatic C-HFluorine atomWeak
π-Hole InteractionFluorinated Naphthalene Ring (π-system)Anion, Lone pair, π-systemModerate to Strong
σ-Hole (Halogen) BondFluorine atomLone pair, AnionWeak

Prediction of Chemical Behavior and Reaction Energetics

Computational chemistry is invaluable for predicting the reactivity of molecules and mapping out the energy landscapes of chemical reactions. For this compound, the primary predicted reaction pathway is aromatic nucleophilic substitution (SNAr).

The electron-deficient nature of the fluorinated rings makes them highly activated towards attack by nucleophiles. DFT calculations can be used to model the energetics of such reactions. scirp.orgresearchgate.net This involves calculating the energies of the starting materials, the nucleophile, the intermediate Meisenheimer complex, and the final products. scirp.org The transition state energies connecting these species can also be calculated to determine the activation energy of the reaction. researchgate.net

Computational models predict that nucleophilic attack is most likely to occur at the carbon atoms bearing a fluorine atom, particularly at positions activated by the ring structure (e.g., positions 1 or 4). The stability of the intermediate Meisenheimer complex, which can be assessed computationally, is a key factor in determining the reaction rate. scirp.org The hydroxyl group, being a poor leaving group compared to fluoride (B91410), is less likely to be displaced. Such calculations can help predict reaction outcomes, regioselectivity, and the relative reactivity with different nucleophiles under various solvent conditions. scirp.org

Modeling of Reaction Pathways and Transition States

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of reaction pathways, intermediates, and transition states. For a molecule like this compound, theoretical modeling could predict its behavior in various chemical transformations, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions involving the hydroxyl group.

These computational investigations typically involve calculating the potential energy surface of a reaction. By identifying the lowest energy path from reactants to products, researchers can determine the activation energies associated with transition states, providing a quantitative understanding of reaction kinetics.

A thorough review of scientific databases and literature reveals a lack of specific studies that have modeled the reaction pathways and transition states for reactions involving this compound. While research exists on the reaction pathways of other naphthols and fluorinated compounds, these findings are not directly transferable to the unique electronic and steric environment of this highly fluorinated naphthalenol. researchgate.netnih.gov Therefore, no data on calculated activation energies, transition state geometries, or reaction energy profiles for this specific compound can be provided.

Advanced Spectroscopic Characterization Techniques for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopic Applications

NMR spectroscopy is a cornerstone technique for the structural analysis of organofluorine compounds. The presence of multiple fluorine atoms and a complex carbon framework in 1,3,4,5,6,7,8-heptafluoronaphthalen-2-ol makes both ¹⁹F and ¹³C NMR indispensable for its characterization.

Application of Fluorine-19 (¹⁹F) NMR for Fluorine Environment Differentiation

Fluorine-19 (¹⁹F) NMR spectroscopy is exceptionally powerful for analyzing fluorine-containing molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which makes it highly sensitive. msu.eduwikipedia.org The large chemical shift dispersion, often spanning hundreds of ppm, allows for excellent resolution of signals from fluorine atoms in chemically distinct environments. nih.govhuji.ac.il

In this compound, the seven fluorine atoms are chemically non-equivalent. Therefore, the proton-decoupled ¹⁹F NMR spectrum is expected to display seven distinct resonance signals. The chemical shifts of these signals are influenced by the electronic environment, including the effects of the hydroxyl group and the surrounding fluorine atoms. The signals for aromatic fluorine atoms typically appear in a characteristic region of the spectrum. alfa-chemistry.comucsb.edu

Furthermore, extensive spin-spin coupling between the different fluorine nuclei (homonuclear coupling) provides a wealth of structural information. huji.ac.il These through-bond interactions, observed over two, three, four, or even more bonds (²JFF, ³JFF, ⁴JFF), result in complex splitting patterns for each of the seven signals. Analysis of these coupling constants helps to establish the relative positions of the fluorine atoms on the naphthalene (B1677914) ring.

Table 1: Predicted ¹⁹F NMR Spectral Data for this compound Note: Data are hypothetical and based on typical values for polyfluoroaromatic compounds. Chemical shifts (δ) are relative to CFCl₃.

Fluorine PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityKey Coupling Interactions
F-1-140 to -150ddd (doublet of doublet of doublets)³J(F1-F3), ⁴J(F1-F4), ⁵J(F1-F8)
F-3-155 to -165ddd³J(F3-F1), ³J(F3-F4), ⁵J(F3-F5)
F-4-150 to -160ddd³J(F4-F3), ⁴J(F4-F5), ⁴J(F4-F1)
F-5-160 to -170ddd³J(F5-F6), ⁴J(F5-F4), ⁵J(F5-F3)
F-6-155 to -165ddd³J(F6-F5), ³J(F6-F7), ⁵J(F6-F8)
F-7-145 to -155ddd³J(F7-F6), ³J(F7-F8), ⁵J(F7-F1)
F-8-140 to -150ddd³J(F8-F7), ⁴J(F8-F1), ⁵J(F8-F6)

Elucidation of Carbon Frameworks using Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy is essential for mapping the carbon skeleton of the molecule. The ¹³C spectrum of this compound is expected to show ten distinct signals, corresponding to the ten carbon atoms of the naphthalene core.

A defining feature of the ¹³C NMR spectrum of this compound is the presence of extensive carbon-fluorine (¹³C-¹⁹F) coupling. rsc.orgblogspot.com Carbons directly bonded to a fluorine atom (C-F) exhibit large one-bond coupling constants (¹JCF), typically in the range of 200-300 Hz, splitting the signal into a doublet. nih.govresearchgate.net Additionally, smaller couplings over two, three, and four bonds (²JCF, ³JCF, ⁴JCF) further split these signals into complex multiplets. blogspot.com These coupling patterns are invaluable for assigning each carbon signal to its specific position in the molecule.

The chemical shifts of the carbon atoms are also significantly influenced by fluorination. Carbons directly attached to fluorine are heavily deshielded and their signals appear at lower fields (higher ppm values) compared to their non-fluorinated analogues. rsc.org The carbon bearing the hydroxyl group (C-2) would also have a characteristic downfield shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: Data are hypothetical. Chemical shifts (δ) are relative to TMS. J = coupling constant in Hz.

Carbon PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityMajor C-F Couplings
C-1135 - 145d (doublet)¹J(C1-F1)
C-2145 - 155m (multiplet)²J(C2-F1), ²J(C2-F3)
C-3138 - 148d¹J(C3-F3)
C-4140 - 150d¹J(C4-F4)
C-4a115 - 125m²J(C4a-F4), ²J(C4a-F5)
C-5140 - 150d¹J(C5-F5)
C-6142 - 152d¹J(C6-F6)
C-7141 - 151d¹J(C7-F7)
C-8137 - 147d¹J(C8-F8)
C-8a118 - 128m²J(C8a-F1), ²J(C8a-F8)

Vibrational and Electronic Spectroscopies

Vibrational and electronic spectroscopies probe the bonding and energy levels within the molecule, providing complementary information to NMR.

Infrared (IR) Spectroscopic Analysis of Functional Groups and Bond Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. specac.com The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent feature would be a broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. msu.edu The spectrum would also be dominated by very strong and complex absorption bands in the 1000-1400 cm⁻¹ region, which are characteristic of C-F stretching vibrations in fluoroaromatic compounds. libretexts.org Aromatic C=C stretching vibrations are expected in the 1450-1650 cm⁻¹ range, providing evidence of the naphthalene core. vscht.cz

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeIntensity
3600 - 3200O-H stretch (hydrogen-bonded)Strong, Broad
1650 - 1450C=C aromatic ring stretchMedium to Strong
1400 - 1000C-F stretchVery Strong, Complex
1260 - 1180C-O stretch (phenol)Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molecular Energy Levels

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Naphthalene and its derivatives are known to exhibit characteristic absorption bands in the UV region arising from π-π* transitions within the conjugated aromatic system. researchgate.net For unsubstituted 1-naphthol, absorption maxima are observed near 290 nm. aatbio.com

In this compound, the electronic properties of the naphthalene chromophore are significantly modified by the seven strongly electron-withdrawing fluorine atoms and the electron-donating hydroxyl group. This extensive substitution is expected to cause a shift in the absorption maxima (λmax) compared to unsubstituted naphthol. The interplay between the electron-withdrawing and electron-donating groups can lead to complex shifts in the energy levels of the molecular orbitals, which would be reflected in the UV-Vis spectrum.

Table 4: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent Note: Data are hypothetical and based on the known spectrum of naphthol and the expected influence of substituents.

Predicted λmax (nm)Electronic Transition
~240π → π
~295π → π
~330π → π*

Mass Spectrometry for Molecular Formula Confirmation and Degradation Product Identification

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for identifying its degradation products. wikipedia.org High-resolution mass spectrometry (HRMS) is particularly valuable as it can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). nih.gov This allows for the unambiguous determination of the molecular formula, C₁₀HF₇O, by comparing the experimentally measured exact mass with the calculated theoretical mass.

The fragmentation pattern observed in the mass spectrum provides structural information. Upon ionization (e.g., via electron impact), the molecular ion of this compound would undergo fragmentation through the loss of stable neutral molecules or radicals. libretexts.org Common fragmentation pathways for phenols include the loss of a carbon monoxide (CO) molecule. For polyfluoroaromatic compounds, the loss of CF, CF₂, or CF₃ fragments is also possible. nist.gov By analyzing these fragmentation patterns, particularly with tandem mass spectrometry (MS/MS) techniques, the structure of the parent compound can be confirmed, and unknown degradation or reaction products can be identified.

Table 5: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion/FragmentFormulaCalculated Exact Mass (Da)Predicted m/z
Molecular Ion [M]⁺C₁₀HF₇O289.9868289.9868
Fragment [M-CO]⁺C₉HF₇261.9919261.9919
Fragment [M-HF]⁺C₁₀F₆O270.9836270.9836
Fragment [CF₃]⁺CF₃68.995268.9952

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is a critical analytical technique for determining the elemental composition of a compound with high accuracy. By providing a precise measurement of the mass-to-charge ratio (m/z), HRMS allows for the calculation of a compound's molecular formula.

For this compound, the theoretical monoisotopic mass can be calculated based on its chemical formula, C₁₀HF₇O. This calculated value serves as a benchmark for experimental determination. The monoisotopic mass is the sum of the masses of the most abundant isotopes of the constituent atoms.

Theoretical Mass Calculation:

Carbon (¹²C): 10 × 12.000000 = 120.000000

Hydrogen (¹H): 1 × 1.007825 = 1.007825

Fluorine (¹⁹F): 7 × 18.998403 = 132.988821

Oxygen (¹⁶O): 1 × 15.994915 = 15.994915

Total Monoisotopic Mass: 269.991561 u

In a typical HRMS experiment, a sample of this compound would be ionized, and the resulting ions would be analyzed by a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument. The experimentally measured accurate mass would then be compared to the theoretical mass. A close correlation between the experimental and theoretical values, typically within a few parts per million (ppm), confirms the elemental composition of the analyte.

Table 1: Theoretical and Experimental Mass Data for this compound

ParameterValue
Chemical Formula C₁₀HF₇O
Theoretical Monoisotopic Mass (u) 269.991561
Experimentally Determined Mass (u) Data not available in cited literature
Mass Accuracy (ppm) Data not available in cited literature

Note: Specific experimental data for the accurate mass determination of this compound is not available in the public domain.

Tandem Mass Spectrometry for Metabolite Profiling

Tandem mass spectrometry (MS/MS) is a powerful technique used to identify metabolites of a parent compound. This method involves the selection of a specific precursor ion (in this case, the molecular ion of this compound or its potential metabolites), followed by its fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to elucidate the structure of the precursor ion.

The metabolism of fluorinated aromatic compounds can be complex. In the case of this compound, potential metabolic pathways could involve hydroxylation, glucuronidation, or sulfation of the hydroxyl group, or potentially the displacement of a fluorine atom followed by conjugation.

To perform metabolite profiling, a biological sample (e.g., from an in vitro incubation with liver microsomes or an in vivo study) would be analyzed by a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The instrument would be set to detect potential metabolites based on predicted mass shifts from the parent compound. For instance, the addition of another hydroxyl group would result in a mass increase of 15.9949 u.

Upon detection of a potential metabolite, a product ion scan would be triggered to obtain its fragmentation pattern. By analyzing these fragments, the site of metabolic modification on the naphthalene ring system could be inferred.

Table 2: Potential Metabolites of this compound and their Predicted Mass Shifts

Metabolic TransformationMolecular Formula of MetaboliteMass Shift (u)Predicted Monoisotopic Mass (u)
Hydroxylation C₁₀H₂F₇O₂+15.9949285.986461
Glucuronidation C₁₆H₉F₇O₇+176.0321446.023661
Sulfation C₁₀HF₇O₄S+79.9568349.948361

Note: There are no specific research findings available that detail the experimental metabolite profiling of this compound.

Applications of 1,3,4,5,6,7,8 Heptafluoronaphthalen 2 Ol and Derivatives in Materials Science

Development of Organic Electronic and Optoelectronic Materials

The design and synthesis of novel organic semiconductors are pivotal for the advancement of flexible, lightweight, and low-cost electronic devices. The incorporation of fluorine atoms into aromatic systems is a well-established strategy for developing high-performance electron-transporting (n-type) materials.

Utilization in N-Type Organic Semiconductors

N-type organic semiconductors are essential components for complementary metal-oxide-semiconductor (CMOS)-like logic circuits, organic light-emitting diodes (OLEDs), and organic solar cells. A key requirement for an effective n-type material is a low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level to facilitate efficient electron injection and transport while ensuring stability against oxidation in ambient conditions. nih.govacs.org

The extensive fluorination of the naphthalene (B1677914) core in 1,3,4,5,6,7,8-heptafluoronaphthalen-2-ol provides a powerful means to achieve these electronic properties. The seven fluorine atoms act as strong electron-withdrawing groups, which significantly lowers the energy of the LUMO. This principle is demonstrated in related polyfluorinated naphthalene-based materials, such as naphthalene tetracarboxylic diimides (NDIs), which are recognized as a premier class of n-type semiconductors. nih.govacs.orgresearchgate.net Core functionalization of NDIs with electron-withdrawing groups is a primary strategy to lower the LUMO level to below -4.0 eV, a threshold associated with improved air stability. nih.govacs.org

Derivatives of heptafluoronaphthalenol, where the hydroxyl group is used as a synthetic handle to attach other conjugated moieties, are therefore promising candidates for new n-type semiconductors. The heptafluoronaphthalene unit can serve as a potent electron-accepting core, and by synthetically modifying the 2-position, researchers can fine-tune the molecular packing and electronic coupling in the solid state, which are critical for achieving high charge carrier mobility. acs.org While direct reports on the specific use of this compound in published organic semiconductor devices are limited, its intrinsic electronic properties make it a compelling platform for future research in this area.

Integration into Organic Solar Cells and Thermoelectric Devices

Given their predicted low-lying LUMO levels, derivatives of this compound are attractive candidates for use as acceptor materials in OSCs. Similarly, organic thermoelectric devices, which convert heat energy into electricity, require both p-type and n-type organic semiconductors with high electrical conductivity and low thermal conductivity. The controlled n-doping of robust organic semiconductors can enhance their thermoelectric performance. nih.gov The stable, highly fluorinated naphthalene core offers a foundational structure for designing new n-type materials suitable for these energy conversion applications.

Advanced Polymer Systems and Fluorinated Polyimides

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, traditional polyimides often suffer from poor solubility and high color (yellow to brown), which limits their processability and applications in optics and electronics. The incorporation of fluorinated monomers is a leading strategy to overcome these limitations.

Incorporation into High-Performance Polymeric Architectures

The this compound molecule is an ideal monomer for creating advanced fluorinated polymers. The reactive hydroxyl group allows for its incorporation into various polymer backbones, such as polyethers, polyesters, and polycarbonates, through well-established polymerization reactions. The rigid and bulky nature of the heptafluoronaphthalene unit disrupts the close packing of polymer chains. This structural effect reduces intermolecular charge-transfer complex formation, which is responsible for the color of conventional polyimides, and enhances the solubility of the resulting polymers in common organic solvents. researchgate.netmdpi.com This improved processability allows for the casting of high-quality, flexible, and transparent films from solution. rsc.orgscielo.br

Engineering of Optical and Dielectric Properties

The integration of heavily fluorinated moieties has a profound impact on the optical and dielectric properties of polymers. For applications in microelectronics, such as interlayer dielectrics and packaging materials, polymers with a low dielectric constant (low-k) are required to reduce signal delay, power consumption, and crosstalk in integrated circuits.

The high electronegativity of fluorine atoms binds electrons tightly, reducing the electronic polarizability of the material. Furthermore, the bulky nature of the heptafluoronaphthalene group increases the fractional free volume within the polymer matrix. Both factors contribute to a significant reduction in the dielectric constant. kpi.uaappstate.edu Non-polar fluoropolymers consistently exhibit very low dielectric constants, often below 3.0, which are stable across a wide range of frequencies. appstate.eduuminho.pt

The table below summarizes the dielectric properties of various polyimides, illustrating the effect of incorporating fluorinated monomers like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA).

Polymer CompositionDielectric Constant (ε)Reference
PVDF-TrFE-CFE>50 nih.gov
PVDF-TrFE-CFE / ArPTU (95/5)35.72 nih.gov
Polar Polymers (General)3 - 9 appstate.edu
Non-Polar Polymers (e.g., Fluoropolymers)<3 appstate.edu

In parallel, fluorination enhances optical transparency. Traditional aromatic polyimides are colored due to the formation of intermolecular and intramolecular charge-transfer complexes. The introduction of bulky, electron-withdrawing fluorinated groups like the heptafluoronaphthyl unit disrupts these electronic interactions, leading to polymers that are colorless and highly transparent in the visible spectrum. scielo.br This makes polymers derived from heptafluoronaphthalenol suitable for applications such as flexible display substrates, optical waveguides, and transparent coatings. rsc.org

The table below shows the improvement in optical transmittance of polyimide films with increasing content of the fluorinated monomer 6FDA.

Dianhydride Ratio (6FDA:ODPA)Transmittance at 400 nm (%)Reference
1:924.43 scielo.br
5:571.43 scielo.br

Novel Functional Materials Design

The unique combination of properties offered by the this compound structure opens avenues for the design of novel functional materials. Its strong electron-accepting character, coupled with the ability to form highly stable and processable polymers, makes it a versatile platform for innovation.

Potential applications extend to advanced coatings where the low surface energy of fluorinated polymers can be harnessed to create hydrophobic and oleophobic surfaces. In membrane technology, the increased free volume associated with polymers containing bulky fluorinated groups can be exploited for efficient gas separation processes. Furthermore, the rigid aromatic structure can be functionalized to create sensors or materials for nonlinear optics, where precise control over the electronic and physical structure is paramount. The continued exploration of this and related polyfluorinated building blocks is expected to yield new materials that address key challenges in electronics, energy, and environmental applications.

Self-Assembly and Crystal Engineering of Fluorinated Systems

The field of crystal engineering relies on the predictable control of intermolecular interactions to design and synthesize solid-state structures with desired functionalities. In fluorinated systems such as those involving heptafluoronaphthalen-2-ol, the presence of multiple fluorine atoms introduces a range of non-covalent interactions that can be harnessed for the rational design of crystalline materials.

Research into perfluorohalogenated naphthalenes (PFXNaPs) provides significant insights into the self-assembly behavior of these compounds. rsc.orgchemrxiv.org The incorporation of numerous fluorine atoms onto the naphthalene ring creates unique electronic distributions, leading to the potential for novel bonding patterns. rsc.orgchemrxiv.org Crystal engineering investigations of similar perfluorinated aromatic compounds have demonstrated the formation of well-defined, ordered structures driven by specific intermolecular forces. rsc.org For instance, studies on polyfluorinated stilbenes have identified C–F⋯H and C–F⋯F interactions as weak driving forces that help align molecules, while stronger interactions dictate the primary structural motifs. rsc.org

The self-assembly of fluorinated molecules can lead to the formation of complex nanostructures. While direct studies on this compound are limited, the principles governing the self-assembly of other fluorinated amphiphiles, such as peptide amphiphiles, into nanofibers and other nanostructures, highlight the potential for creating highly ordered materials from fluorinated building blocks. nih.gov The process is a free-energy-driven phenomenon that organizes molecules into ordered arrangements at various length scales. nih.gov

Exploiting Non-Covalent Interactions for Supramolecular Assemblies

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent intermolecular forces. The introduction of fluorine into self-assembling systems typically results in more stable and robust lattices. researchgate.net In the case of this compound, the hydroxyl group provides a site for classic hydrogen bonding, while the heptafluorinated naphthalene core engages in a variety of other non-covalent interactions.

Key interactions in these fluorinated systems include:

π-π Stacking: Contrary to the repulsive interactions expected between electron-rich aromatic rings, perfluorination can lead to attractive π-π stacking. The withdrawal of electron density by fluorine atoms creates a "π-hole," a region of positive electrostatic potential on the face of the aromatic ring, which can interact favorably with the electron-rich regions of adjacent molecules. nih.govrsc.org This interaction is significantly enhanced in perfluorinated naphthalenes compared to their benzene (B151609) counterparts. chemrxiv.org

Hydrophobic and van der Waals Forces: The fluorinated portion of the molecule is highly hydrophobic, leading to solvophobic effects that can drive self-assembly in certain media. Perfluorination has been shown to reinforce van der Waals interactions. nih.gov

Hydrogen Bonding: The hydroxyl group of this compound is a strong hydrogen bond donor and acceptor, allowing for the formation of predictable and directional supramolecular synthons.

These non-covalent interactions are fundamental in guiding the assembly of molecules into larger, functional supramolecular structures. For example, per- and polyfluoroalkyl substances (PFAS) are known to form large supramolecular assemblies, such as vesicles and lamellar phases, driven by the unique properties of the perfluoroalkyl chain. battelle.orgserdp-estcp.mil This principle of self-assembly into complex architectures is a promising avenue for the application of heptafluoronaphthalen-2-ol in creating novel materials. nih.gov

Interaction TypeDescriptionRelevance to Fluorinated Naphthalenes
π-π Stacking (π-hole)Attractive interaction between an electron-deficient aromatic ring (due to fluorine withdrawal) and an electron-rich region.A primary driving force for the assembly of perfluorinated aromatic systems, enhanced in naphthalenes. chemrxiv.orgnih.gov
Hydrogen BondingInteraction between the hydroxyl group (-OH) and a hydrogen bond acceptor.Provides directionality and strength to the supramolecular assembly of heptafluoronaphthalen-2-ol.
van der Waals ForcesDispersive forces that are significant in highly fluorinated, polarizable molecules.Reinforced by perfluorination, contributing to the overall stability of the assembly. nih.gov
C–F⋯H/C–F⋯F InteractionsWeak electrostatic interactions that contribute to the fine-tuning of molecular packing.Help in the lateral alignment of molecules within the crystal lattice. rsc.org

Machine Learning and Computational Materials Design in Fluorinated Systems

The complexity of interactions in fluorinated materials presents a significant challenge for traditional, trial-and-error-based research. Machine learning (ML) and computational methods offer powerful tools to navigate this complexity, enabling the prediction of material properties and accelerating the discovery of new fluorinated compounds.

Predictive Modeling for Structure-Property Relationships

Machine learning models are increasingly being used to establish quantitative structure-property relationships (QSPRs) in materials science. By training algorithms on datasets of known fluorinated compounds and their measured properties, it is possible to create models that can accurately predict the characteristics of novel, untested molecules.

For fluorinated systems, these models can predict a range of critical properties:

Electronic Properties: Predicting HOMO/LUMO energy levels, which are crucial for applications in organic electronics.

Physicochemical Properties: Estimating properties like lipophilicity, solubility, and thermal stability, which are vital for pharmaceutical and materials applications.

Intermolecular Interactions: Computational methods can model and quantify the strength of non-covalent interactions, such as hydrogen and halogen bonding, which govern self-assembly and crystal packing.

These predictive capabilities allow researchers to screen large virtual libraries of fluorinated compounds, such as derivatives of this compound, to identify candidates with the most promising properties for a specific application before committing to costly and time-consuming synthesis. nih.gov

Machine Learning ModelApplication in Fluorinated SystemsPredicted Properties
Neural NetworksPredicting the relative power of N–F fluorinating reagents.Fluorination strength, reaction outcomes.
Random ForestPredicting carbon-fluorine bond dissociation energies in PFAS.Chemical reactivity, degradation pathways.
Regression ModelsDeveloping structure-property relationships for material characteristics.Breakdown voltage in insulators, thermal stability. nih.gov

Accelerated Discovery of Fluorinated Materials

The integration of machine learning with computational chemistry provides a platform for the accelerated discovery of new materials. Instead of relying solely on chemical intuition, researchers can employ inverse design strategies where the desired properties are specified, and ML models suggest the molecular structures most likely to exhibit those properties.

This data-driven approach has several advantages:

Efficiency: High-throughput virtual screening can evaluate thousands of potential candidates in a fraction of the time required for experimental synthesis and characterization.

Novelty: Machine learning algorithms can identify non-intuitive structure-property relationships, leading to the discovery of novel molecular designs that might be overlooked by human researchers.

Optimization: Computational tools can be used to fine-tune the structure of a lead compound, such as a derivative of this compound, to optimize its performance for a specific application.

For example, computational simulations can guide the synthesis of new fluorinated molecules by predicting reaction pathways and outcomes, significantly speeding up the development of novel compounds for applications ranging from pharmaceuticals to advanced polymers.

Environmental Implications and Bioremediation Research of Fluorinated Aromatic Compounds

Environmental Fate and Transport Mechanisms

The environmental behavior of a chemical is governed by its physical and chemical properties and its interactions with environmental matrices like soil, water, and air. For polyfluorinated aromatic compounds, the number and position of fluorine atoms on the aromatic ring significantly influence these interactions.

Fluorinated organic compounds are notoriously persistent in the environment primarily due to the strength of the carbon-fluorine (C-F) bond. researchgate.net This bond is one of the strongest covalent bonds in organic chemistry, making compounds like heptafluoronaphthalenol highly resistant to both chemical and biological degradation. researchgate.netnih.gov This resistance leads to their classification as "persistent organic pollutants" (POPs), and in some cases as "forever chemicals". acs.orgbattelle.org

The persistence of these compounds allows for their long-range transport in the atmosphere, leading to contamination in remote ecosystems far from their original sources. dioxin20xx.org Once deposited, they can accumulate in various environmental compartments.

Bioaccumulation is the process by which a substance is absorbed by an organism from the surrounding environment through all routes of exposure. Due to their lipophilic (fat-loving) nature, many fluorinated compounds tend to accumulate in the fatty tissues of living organisms. numberanalytics.com This accumulation can be magnified up the food chain, a process known as biomagnification, leading to higher concentrations in top predators. mdpi.com Studies on various poly- and perfluoroalkyl substances (PFAS) have demonstrated their significant potential for bioaccumulation in aquatic and terrestrial organisms. mdpi.com For instance, perfluorinated sulfonic acids (PFSAs) and carboxylic acids (PFCAs) have been detected in peregrine falcon eggs, indicating their transfer through the food web. nih.gov

A substance is generally considered to have bioaccumulation potential if its bioconcentration factor (BCF) or bioaccumulation factor (BAF) in aquatic species is greater than 2000. mdpi.com It is considered "very bioaccumulative" if the BCF or BAF exceeds 5000. mdpi.com While specific BCF/BAF values for 1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol are not available, the high degree of fluorination suggests a potential for significant bioaccumulation.

The movement of fluorinated aromatic compounds through soil and into groundwater is largely controlled by adsorption and leaching processes. Adsorption refers to the binding of a chemical to soil particles, which can retard its movement. Leaching is the process by which a chemical dissolves in water and is transported downward through the soil profile.

The adsorption of organic compounds in soil is heavily influenced by the soil's organic carbon content, clay content, and pH. nih.govnih.gov For hydrophobic compounds like naphthalene (B1677914) derivatives, sorption to soil organic matter is a key mechanism of retention. nih.gov However, the behavior of fluorinated compounds can be more complex. The presence of both a hydrophobic fluorinated tail and a polar functional group (like the hydroxyl group in heptafluoronaphthalenol) can create surfactant-like properties, influencing their interaction with soil and water interfaces. itrcweb.org

Research on PFAS has shown that both the length of the fluorinated chain and the type of functional group affect sorption. itrcweb.org Longer-chain compounds tend to sorb more strongly to soil and sediment than shorter-chain ones. itrcweb.org Furthermore, studies on AFFF-impacted soils have revealed that a fraction of the soil-bound PFAS mass may not be readily desorbed, suggesting that some of the contamination can be highly persistent and act as a long-term source of groundwater pollution. ascelibrary.org The leaching of these compounds is a potential driver for their transport from surface soils into groundwater and surface water. nccoast.org

Factors Influencing Adsorption and Leaching of Fluorinated Naphthalenes

Environmental FactorInfluence on AdsorptionInfluence on Leaching
Soil Organic CarbonIncreases adsorption due to hydrophobic interactions. nih.govDecreases leaching potential. nih.gov
Clay ContentCan increase adsorption through surface interactions, although the effect can be complex and compound-specific. nih.govGenerally decreases leaching. nih.gov
pHCan affect the charge of the molecule and soil surfaces, influencing electrostatic interactions. nih.govCan alter mobility depending on the compound's pKa.
Ionic Strength of WaterHigher ionic strength can enhance sorption of some PFAS through hydrophobic interactions. itrcweb.orgMay decrease leaching. itrcweb.org

Biological Degradation and Detoxification Strategies

Bioremediation, which uses microorganisms to break down or detoxify contaminants, is considered an environmentally friendly and cost-effective approach for cleaning up polluted sites. acs.org However, the degradation of highly fluorinated compounds presents significant challenges.

The microbial degradation of fluorinated compounds is often slow and incomplete due to the stability of the C-F bond. nih.gov However, various microorganisms have shown the ability to cleave this bond through different enzymatic pathways. The process of removing fluorine from a molecule is known as defluorination.

Microbial defluorination can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. The specific microbial communities and enzymes involved are diverse and often depend on the structure of the fluorinated compound.

Key Enzymatic Reactions in Defluorination: researchgate.net

Oxidative Defluorination: Involves enzymes like monooxygenases and dioxygenases that introduce oxygen atoms into the aromatic ring, destabilizing the C-F bond and leading to its cleavage. nih.govresearchgate.net

Reductive Defluorination: Occurs under anaerobic conditions where the C-F bond is cleaved by replacing the fluorine atom with a hydrogen atom. This process often requires an electron donor. battelle.orgresearchgate.net

Hydrolytic Defluorination: Involves the direct replacement of a fluorine atom with a hydroxyl group from water, catalyzed by dehalogenase enzymes. researchgate.netnih.gov

Studies have shown that for some fluorinated aromatic compounds, microbial attack is initiated on a part of the molecule that is not fluorinated. nih.gov This initial transformation can then activate the C-F bonds, making them more susceptible to cleavage. nih.gov For example, the bacterial defluorination of trifluoromethyl groups on aromatic rings can occur after ring oxidation reactions. nih.gov

Examples of Microorganisms and Enzymes in Defluorination

Microorganism/Enzyme ClassType of Fluorinated Compound DegradedDefluorination Pathway
Pseudomonas sp.Fluoroacetate, Fluorobenzoates nih.govHydrolytic/Oxidative nih.gov
Haloacid DehalogenasesFluoroacetates, 2-Fluoropropionic acid researchgate.netnih.govHydrolytic researchgate.netnih.gov
Cytochrome P450 MonooxygenasesVarious fluorinated compounds researchgate.netOxidative researchgate.net
Reductive DehalogenasesSome fluorinated compounds under anaerobic conditions researchgate.netReductive researchgate.net

The development of effective bioremediation technologies for sites contaminated with fluorinated compounds is an active area of research. acs.orgresearchgate.net Strategies often focus on either enhancing the activity of naturally occurring microorganisms (biostimulation) or introducing specialized microbes to the contaminated site (bioaugmentation). researchgate.net

Current research is exploring several promising avenues:

Microbial Consortia: Using a combination of different microbial species that can work together to degrade complex contaminants. Some members of the consortium may perform the initial attack on the molecule, while others degrade the intermediate products. researchgate.net

Genetically Engineered Microorganisms (GEMs): Modifying microorganisms to enhance their degradative capabilities. This could involve inserting genes for specific defluorination enzymes into robust bacterial strains. researchgate.net

Fungal Remediation: Some fungi, particularly white-rot fungi, produce powerful extracellular enzymes that can degrade a wide range of persistent organic pollutants, including some fluorinated compounds.

Phytoremediation: Using plants to take up, contain, or degrade contaminants from soil and water. While still in the early stages for PFAS, this is being explored as a low-cost remediation option. acs.org

These bioremediation strategies could potentially be applied to contaminants like this compound, although significant research would be needed to identify or develop microorganisms capable of degrading this highly fluorinated structure. acs.orgresearchgate.net

Ecological and Toxicological Assessments

Assessing the ecological and toxicological effects of fluorinated aromatic compounds is crucial for determining their environmental risk. nih.gov The toxicity of halogenated naphthalenes, such as polychlorinated naphthalenes (PCNs), has been studied more extensively and can provide insights into the potential hazards of their fluorinated counterparts.

Studies on PCNs have shown that they can be highly toxic to organisms at different levels of the aquatic food chain, including algae, daphnia, and fish. nih.gov The toxicity of these compounds is often related to their molecular structure, with higher chlorinated congeners generally showing greater toxicity. nih.gov The primary toxic effects of PCNs include liver damage (hepatotoxicity), skin lesions (chloracne), and disruption of the immune and endocrine systems. nih.govepa.gov

For fluorinated compounds, the parent compound itself may be toxic, or its degradation products could pose a risk. acs.org The metabolism of some fluorinated compounds can produce toxic metabolites like fluoride (B91410) or fluoroacetate. nih.gov The toxicological profile of a specific compound like this compound would need to be determined through specific studies. However, based on data from related compounds, there is a potential for adverse effects on aquatic and terrestrial life. Metabolomics, the study of small molecule metabolites in an organism, is an emerging tool used to assess the toxicological impacts of various environmental contaminants by profiling metabolic responses. nih.govnih.gov

Summary of Potential Toxic Effects of Halogenated Naphthalenes

Organism/SystemObserved Effects (from Polychlorinated Naphthalene studies)
Aquatic Organisms (Algae, Invertebrates, Fish)High toxicity, potential for food chain transfer. nih.gov
Mammals (Experimental Animals)Hepatotoxicity (liver damage), wasting syndrome, chloracne, neurotoxicity, immune suppression, reproductive disorders. nih.gov
Humans (Occupational Exposure)Liver disease, chloracne. nih.govepa.gov

Q & A

Q. What are the established synthetic routes for 1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis of fluorinated naphthalenols typically involves sequential halogenation and hydroxylation steps. For example, cyclization of fluorinated precursors under controlled temperatures (e.g., 60–80°C) with catalysts like palladium or copper facilitates regioselective fluorination . Hydroxylation is achieved via acid-mediated hydrolysis or oxidative methods (e.g., using H2O2/acetic acid). Stereochemical control requires precise temperature modulation and solvent selection (e.g., polar aprotic solvents like DMF enhance nucleophilic substitution) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • <sup>19</sup>F NMR : Critical for confirming fluorination patterns. Contradictions in peak splitting (e.g., unexpected doublets) may arise from residual solvents or incomplete fluorination. Resolution involves repeating synthesis with deuterated solvents and gradient purification .
  • IR Spectroscopy : O-H stretching (3200–3600 cm<sup>−1</sup>) and C-F vibrations (1100–1250 cm<sup>−1</sup>) validate functional groups. Discrepancies due to moisture are mitigated by drying samples under vacuum .
  • Mass Spectrometry (HRMS) : Resolves molecular ion ([M-H]<sup>−</sup>) and fragment peaks. Contradictions in isotopic patterns require recalibration using internal standards (e.g., fluorinated analogs) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to mitigate inhalation risks from volatile fluorinated intermediates.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles are mandatory during hydroxylation steps .
  • Waste Disposal : Fluorinated byproducts require neutralization with CaCO3 before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can computational modeling optimize the reaction pathways for this compound synthesis?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for fluorination steps. For instance, simulations of electrophilic aromatic substitution (EAS) identify meta/para selectivity in fluorination, guiding catalyst selection . Molecular dynamics (MD) simulations model solvent effects on reaction kinetics, reducing experimental trial-and-error .

Q. What strategies address contradictory biological activity data for fluorinated naphthalenols in antimicrobial assays?

Methodological Answer: Discrepancies in MIC (Minimum Inhibitory Concentration) values often stem from assay conditions. For example:

  • pH Sensitivity : Fluorinated phenols exhibit reduced activity at pH > 7 due to deprotonation. Standardize assays at pH 6.5–7.0 .
  • Solvent Effects : DMSO (>1% v/v) inhibits bacterial growth. Use aqueous stock solutions with Tween-80 as a solubilizer .
  • Strain Variability : Test against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) models to validate broad-spectrum claims .

Q. How do fluorination patterns influence the photostability and electronic properties of this compound?

Methodological Answer:

  • Photostability : Heptafluorination reduces π-π* transitions, enhancing UV stability. Accelerated aging tests (e.g., 300 h under UV light) show <5% degradation compared to non-fluorinated analogs .
  • Electronic Properties : Cyclic Voltammetry (CV) reveals a reduction potential shift (−1.2 V vs. Ag/AgCl) due to electron-withdrawing fluorine groups, correlating with increased electrophilicity in Suzuki couplings .

Q. What advanced separation techniques improve the purity of this compound in multi-step syntheses?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with isocratic elution (acetonitrile/water, 70:30) to resolve fluorinated isomers. Retention time discrepancies ≥0.5 min indicate purity >98% .
  • Crystallization : Ethanol/water (3:1) recrystallization at −20°C yields needle-shaped crystals, validated via X-ray diffraction (XRD) .

Q. How can isotopic labeling (e.g., <sup>18</sup>O, <sup>2</sup>H) elucidate the degradation pathways of this compound in environmental matrices?

Methodological Answer:

  • <sup>18</sup>O-Labeling : Track hydroxyl group fate during photolysis. LC-MS/MS analysis identifies <sup>18</sup>O incorporation in degradation products (e.g., fluorinated quinones) .
  • <sup>2</sup>H-Labeling : Deuterium substitution at aromatic positions monitors H/D exchange rates via <sup>1</sup>H NMR, revealing hydrolysis mechanisms in aquatic systems .

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